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Compound of Interest

1-(5-Chlorothiophene-2-
Compound Name:
carbonyl)piperazine

cat. No.: B1398977

CAS Number: 864815-96-3
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(5-Chlorothiophene-2-
carbonyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug
discovery. This document details its chemical properties, synthesis, and potential
pharmacological relevance, presenting data in a structured format for ease of reference and
comparison.

Chemical and Physical Properties

1-(5-Chlorothiophene-2-carbonyl)piperazine is a derivative of piperazine and 5-
chlorothiophene-2-carboxylic acid. While extensive experimental data for this specific
compound is not widely published, its properties can be inferred from its constituent parts and
related structures. The table below summarizes key computed and expected properties.
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Property Value Source
CAS Number 864815-96-3 [1]

Molecular Formula CoH11CIN20S Inferred
Molecular Weight 230.71 g/mol Inferred

(5-chlorothiophen-2-yl)
IUPAC Name . ) [1]
(piperazin-1-yl)methanone

Expected to be a solid at room
Appearance Inferred
temperature

Expected to be soluble in
Solubility organic solvents like DMSO Inferred
and methanol

InChl=1S/C9H11CIN20S/c10-
InChl 8-2-1-7(14-8)9(13)12-5-3-11-4-  [1]
6-12/h1-2,11H,3-6H2

Synthesis and Experimental Protocols

The primary route for the synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine is
through the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride. This reaction is
a standard method for forming amide bonds.

Synthesis of the Precursor: 5-Chlorothiophene-2-
carbonyl chloride (CAS: 42518-98-9)

The key precursor, 5-chlorothiophene-2-carbonyl chloride, is typically synthesized from 5-
chlorothiophene-2-carboxylic acid.

Experimental Protocol: Chlorination of 5-Chlorothiophene-2-carboxylic acid

o Materials: 5-Chlorothiophene-2-carboxylic acid, thionyl chloride (SOCIz), non-polar solvent
(e.g., toluene or dichloromethane), N,N-dimethylformamide (DMF) (catalyst).

e Procedure:
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o In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend
5-chlorothiophene-2-carboxylic acid (1 equivalent) in a non-polar solvent.

o Add a catalytic amount of DMF.

o Slowly add thionyl chloride (1.1-1.3 equivalents) to the suspension at a controlled
temperature, typically below 10°C.

o After the addition is complete, allow the mixture to stir at room temperature for 10-30
minutes.

o Heat the reaction mixture to reflux for 1-3 hours, or until the evolution of gas ceases.

o After cooling, the solvent and excess thionyl chloride are removed under reduced pressure
to yield crude 5-chlorothiophene-2-carbonyl chloride.

o The product can be purified by vacuum distillation.

Synthesis of 1-(5-Chlorothiophene-2-
carbonyl)piperazine

Experimental Protocol: Acylation of Piperazine

o Materials: 5-Chlorothiophene-2-carbonyl chloride, piperazine, a suitable solvent (e.qg.,
dichloromethane, tetrahydrofuran), and a base (e.g., triethylamine, pyridine, or an excess of
piperazine) to neutralize the HCI byproduct.

e Procedure:

o Dissolve piperazine (2-3 equivalents to act as both reactant and base, or 1 equivalent with
an external base) in the chosen solvent in a reaction flask, and cool the mixture in an ice
bath.

o Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1 equivalent) in the same
solvent to the piperazine solution with vigorous stirring.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1398977?utm_src=pdf-body
https://www.benchchem.com/product/b1398977?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1398977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Allow the reaction to proceed at room temperature for several hours until completion,
which can be monitored by thin-layer chromatography (TLC).

o Upon completion, the reaction mixture is typically washed with water and brine to remove
the hydrochloride salt and any unreacted piperazine.

o The organic layer is then dried over an anhydrous salt (e.g., Na2SOa), filtered, and the
solvent is evaporated under reduced pressure to yield the crude product.

o The crude 1-(5-Chlorothiophene-2-carbonyl)piperazine can be further purified by
recrystallization or column chromatography.

Synthesis Workflow

Precursor Synthesis

(S—Chlorothiophene—Z—carboxyIic Aci(D [Thionyl Chloride (SOCI2) ]

Chlorination

Final Product Synthesis

G-Chlorothiophene-z-carbonyl chloridg

Acylation

G—(B-ChIorothiophene-2-carbonyl)piperazina
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A flowchart illustrating the two-step synthesis of 1-(5-Chlorothiophene-2-
carbonyl)piperazine.

Spectroscopic Data and Characterization
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While a specific, published spectrum for 1-(5-Chlorothiophene-2-carbonyl)piperazine is not
readily available, the expected spectral data based on its structure would include:

» 'H NMR: Signals corresponding to the protons on the thiophene ring and the piperazine ring.
The thiophene protons would appear as doublets in the aromatic region, while the piperazine
protons would appear as multiplets in the aliphatic region.

e 13C NMR: Resonances for the carbonyl carbon, the carbons of the thiophene ring, and the
carbons of the piperazine ring.

e Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the
compound (230.71 g/mol ), with a characteristic isotopic pattern due to the presence of
chlorine.

e Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm~1
corresponding to the amide carbonyl group.

Biological Activity and Potential Applications

Piperazine derivatives are a well-established class of compounds with a wide range of
pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. The
incorporation of a thiophene ring, a common scaffold in medicinal chemistry, can modulate the
biological activity of the piperazine core.

The 5-chlorothiophene-2-carbonyl moiety is a key component of the anticoagulant drug
Rivaroxaban. In Rivaroxaban, this group serves as an important structural element for binding
to its target, Factor Xa.

Potential Signaling Pathways and Drug Development

Given the structural similarities to known pharmacologically active agents, 1-(5-
Chlorothiophene-2-carbonyl)piperazine could be investigated for its potential to interact with
various biological targets.

Hypothesized Mechanism of Action
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A conceptual diagram illustrating the potential mechanism of action for the title compound.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the
specific biological activity and mechanism of action of 1-(5-Chlorothiophene-2-
carbonyl)piperazine. Its structural components suggest that it could be a valuable building
block for the synthesis of novel therapeutic agents.

Safety Information

The safety data for 1-(5-Chlorothiophene-2-carbonyl)piperazine is not well-established.
However, based on its precursor, 5-chlorothiophene-2-carbonyl chloride, which is corrosive and
causes severe skin burns and eye damage, appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience and
does not constitute medical or safety advice. All chemical handling should be performed by
trained professionals in accordance with established safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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